molecular formula C17H27NO6 B5235745 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No. B5235745
M. Wt: 341.4 g/mol
InChI Key: UTJDYGDPUMUJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a member of the transient receptor potential (TRP) family of ion channels that are involved in various physiological and pathological processes such as pain sensation, inflammation, and cancer. The TRPV1 channel is activated by various stimuli such as heat, capsaicin, and acid, and its overactivation has been implicated in various pain-related disorders. A-967079 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of pain.

Mechanism of Action

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate acts as a selective antagonist of the TRPV1 channel, which is involved in pain sensation. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals from the peripheral nerves to the central nervous system. This compound has also been shown to have anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit the activation of the TRPV1 channel.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It does not have any significant effects on the cardiovascular, respiratory, or gastrointestinal systems. This compound has also been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for use in lab experiments. It is highly selective for the TRPV1 channel and does not interact with other ion channels. It has also been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. However, this compound has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for the research on N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. One potential direction is the development of more potent and selective TRPV1 antagonists. Another potential direction is the investigation of the anti-inflammatory and anti-cancer properties of this compound. Further research is also needed to determine the optimal dosing and administration of this compound for the treatment of pain-related disorders. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of pain.

Synthesis Methods

The synthesis of N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves a series of chemical reactions starting from 4-ethylphenol. The first step involves the conversion of 4-ethylphenol to 4-ethylphenyl ether, which is then reacted with ethylene oxide to give 2-(4-ethylphenoxy)ethanol. The next step involves the conversion of 2-(4-ethylphenoxy)ethanol to N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine, which is then reacted with oxalic acid to give the oxalate salt of this compound.

Scientific Research Applications

N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively studied in preclinical models for its potential therapeutic applications in various pain-related disorders. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. This compound has also been shown to be effective in reducing cancer-related pain in preclinical models. In addition to its potential analgesic effects, this compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-4-14-5-7-15(8-6-14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJDYGDPUMUJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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